2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol
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Overview
Description
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a tert-butylphenyl group, and a dimethylphenol moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol typically involves a condensation reaction. One common method is the reaction of 2,4-dichloroaniline with salicylaldehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst . This reaction forms the benzoxazole ring and introduces the tert-butylphenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-5-(diethylamino)phenol
- 2-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxyacetic acid
Uniqueness
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol is unique due to its benzoxazole ring, which imparts distinct electronic properties and reactivity. The presence of the tert-butylphenyl group also enhances its stability and lipophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,5-dimethylphenol |
InChI |
InChI=1S/C26H26N2O2/c1-16-12-19(23(29)13-17(16)2)15-27-21-10-11-24-22(14-21)28-25(30-24)18-6-8-20(9-7-18)26(3,4)5/h6-15,29H,1-5H3 |
InChI Key |
NOPYPSSPSPZWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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